molecular formula C18H27ClN2O2 B1500752 Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride CAS No. 1185311-56-1

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

Cat. No.: B1500752
CAS No.: 1185311-56-1
M. Wt: 338.9 g/mol
InChI Key: SIEKXIVOEJPUNG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic structures containing multiple functional groups. The compound's primary name reflects its structural hierarchy, beginning with the piperidin-1-yl substituent attached to the carbonyl carbon of the methanone group. The phenyl ring serves as the central aromatic core, bearing a 2-position methoxy substituent that connects to a secondary piperidin-3-yl group. This nomenclature system ensures unambiguous identification of the compound's complex architecture, distinguishing it from structural isomers and related derivatives.

The International Union of Pure and Applied Chemistry naming convention prioritizes the methanone functional group as the principal component, with the phenyl ring serving as the primary aromatic system. The numerical descriptors indicate specific substitution patterns: the "1-yl" designation refers to nitrogen attachment points in the piperidine rings, while "2-" and "3-" indicate positional relationships on the phenyl and secondary piperidine rings, respectively. The hydrochloride salt formation adds an additional layer of nomenclature complexity, requiring specification of the ionic components. Alternative systematic names include 1-Piperidinyl[2-(3-piperidinylmethoxy)phenyl]methanone hydrochloride, which emphasizes the piperidine connectivity patterns.

The molecular formula C18H27ClN2O2 provides quantitative compositional information, indicating eighteen carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula reflects the hydrochloride salt form, with the chlorine representing the chloride anion associated with protonated nitrogen centers. The structural complexity index of this compound significantly exceeds that of simpler piperidine derivatives, reflecting the sophisticated synthetic approaches required for its preparation. Computational chemistry data reveals a topological polar surface area of 41.57 square angstroms and a calculated logarithmic partition coefficient of 3.1129, indicating moderate lipophilicity characteristics.

Historical Context of Piperidine-Based Scaffolds in Medicinal Chemistry

Piperidine-based scaffolds have demonstrated remarkable significance in medicinal chemistry development, with their prominence increasing substantially over recent decades. The six-membered nitrogenous heterocyclic ring system has proven exceptionally versatile in drug design applications, contributing to the structural frameworks of numerous approved pharmaceutical agents. According to recent analyses, piperidine-containing compounds represent a substantial portion of Food and Drug Administration-approved medications, with nine chiral piperidine-containing drugs receiving approval between 2015 and June 2020. These include avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio, demonstrating the continued relevance of piperidine scaffolds in contemporary drug development.

The historical evolution of piperidine chemistry reflects broader trends in heterocyclic compound development, particularly the recognition that heterocyclic structures provide unique advantages in biological activity optimization. More than half of known chemical compounds contain heterocyclic structures, with nitrogen-containing heterocycles comprising fifty-nine percent of United States Food and Drug Administration-approved drugs. This prevalence underscores the fundamental importance of heterocyclic chemistry in pharmaceutical sciences. The piperidine nucleus specifically has attracted significant attention for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease, where piperidine derivatives have shown promising therapeutic activities.

Recent research has highlighted the exceptional potential of chiral piperidine scaffolds in drug design, noting their perfect adaptability to protein-binding sites due to their three-dimensional conformational properties. The introduction of chiral centers in piperidine structures, while increasing synthetic complexity, provides substantial benefits in terms of physicochemical properties, potency, selectivity, and pharmacokinetic profiles. This understanding has driven extensive research into piperidine-based compounds, leading to the development of increasingly sophisticated derivatives such as this compound. The compound represents the culmination of decades of research into optimal piperidine substitution patterns and connectivity strategies.

The mechanistic understanding of piperidine scaffold interactions with biological targets has evolved considerably, revealing complex structure-activity relationships that guide contemporary design strategies. Research has demonstrated that the introduction of chiral centers in piperidine rings can dramatically improve biological activities by providing compounds with multiple configurational isomers capable of optimal protein cavity fitting. Furthermore, studies have shown that specific substitution patterns on piperidine rings can modulate physicochemical properties such as lipophilicity and aqueous solubility, directly impacting drug efficacy and bioavailability characteristics.

Significance of Methanone Derivatives in Heterocyclic Chemistry

Methanone derivatives occupy a central position in heterocyclic chemistry due to their exceptional versatility as synthetic intermediates and their distinctive reactivity patterns. The carbonyl group in methanone compounds exhibits characteristic electrophilic properties that enable diverse chemical transformations, including nucleophilic addition reactions, reduction processes, and condensation reactions. In the context of this compound, the methanone functionality serves as both a structural anchor connecting the aromatic and heterocyclic components and a reactive site for potential chemical modifications.

The significance of methanone derivatives extends beyond their synthetic utility to encompass their biological activities and pharmacological properties. Ketone-containing compounds demonstrate remarkable diversity in biological effects, ranging from central nervous system activities to antimicrobial properties. The carbonyl group's ability to participate in hydrogen bonding interactions and its electrophilic character contribute to specific binding interactions with biological targets. Research has shown that methanone derivatives can modulate enzyme activities and influence cellular processes through direct protein interactions, making them valuable scaffolds for drug development applications.

The chemical reactivity of methanone groups in heterocyclic contexts provides numerous opportunities for structural modification and optimization. The carbonyl carbon's susceptibility to nucleophilic attack enables the formation of diverse derivatives through reactions with various nucleophiles, including amines, alcohols, and organometallic reagents. Additionally, the alpha-hydrogen atoms adjacent to the carbonyl group exhibit enhanced acidity compared to typical alkyl carbon-hydrogen bonds, facilitating enolization reactions and subsequent alkylation or condensation processes. This reactivity profile makes methanone-containing compounds particularly valuable as synthetic intermediates in complex molecule construction.

Property Value Reference
Molecular Formula C18H27ClN2O2
Molecular Weight 338.87 g/mol
Chemical Abstracts Service Number 1185311-56-1
Topological Polar Surface Area 41.57 Ų
Calculated Logarithmic Partition Coefficient 3.1129
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 4

The structural complexity of this compound exemplifies advanced methanone derivative design, incorporating multiple heterocyclic components in a carefully orchestrated molecular architecture. The compound's methanone group serves as the central connecting element between the substituted phenyl ring and the primary piperidine substituent, creating a rigid framework that influences the overall molecular conformation. This design strategy reflects contemporary approaches to heterocyclic drug design, where methanone derivatives provide both structural stability and functional versatility. The presence of two distinct piperidine moieties connected through the methoxy-phenyl-methanone core creates multiple potential interaction sites for biological targets, enhancing the compound's potential therapeutic utility.

Properties

IUPAC Name

piperidin-1-yl-[2-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-4-1-5-12-20)16-8-2-3-9-17(16)22-14-15-7-6-10-19-13-15;/h2-3,8-9,15,19H,1,4-7,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEKXIVOEJPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671368
Record name (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185311-56-1
Record name (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride, a compound featuring a piperidine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two piperidine rings and a methanone functional group. Its molecular formula is C18H26ClN2O2C_{18}H_{26}ClN_2O_2 with a molecular weight of approximately 338.88 g/mol . The piperidine rings are known for their ability to interact with various biological targets, including neurotransmitter receptors and enzymes.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors and enzymes. The piperidine moiety can modulate the activity of neurotransmitter systems, potentially influencing pathways related to mood, cognition, and pain perception. Additionally, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in various conditions.

Biological Activity

1. Neurotransmitter Interaction:
Research indicates that compounds containing piperidine structures often interact with dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.

2. Anticancer Activity:
Several studies have assessed the anticancer properties of piperidine derivatives. For instance, similar compounds have demonstrated significant growth inhibition in various cancer cell lines, including glioma and breast cancer cells. One study reported that certain thiazole derivatives exhibited up to ten times greater inhibitory activity than standard treatments against glioma cells . This suggests that this compound may also possess similar anticancer potential.

3. Enzyme Inhibition:
The compound may act as an inhibitor of enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis. Inhibiting MMPs can reduce tumor spread and improve treatment outcomes for cancer patients.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the effects of various piperidine derivatives on cancer cell lines, it was found that compounds similar to this compound showed promising results in inhibiting cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells while sparing non-cancerous cells . The selectivity index indicated a significant therapeutic window, making it a candidate for further development.

Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects of piperidine derivatives revealed their potential in modulating serotonin receptor activity. This modulation can lead to anxiolytic effects, suggesting that the compound could be beneficial in treating anxiety disorders.

Research Findings Summary

Study Focus Findings
Neurotransmitter InteractionModulates dopamine and serotonin receptors; potential for treating mood disorders
Anticancer ActivitySignificant growth inhibition in MDA-MB-231 cells; selective toxicity towards cancerous cells
Enzyme InhibitionPotential inhibition of MMPs linked to reduced cancer metastasis
Safety ProfilePreliminary studies indicate low toxicity levels at high doses (up to 2000 mg/kg) in animal models

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with various neurotransmitter receptors, which may lead to significant pharmacological effects.

Mechanism of Action:
The piperidine ring structure enables the compound to mimic natural neurotransmitters, facilitating binding to:

  • Serotonin Receptors: Modulating mood and cognitive functions.
  • Dopamine Receptors: Influencing reward pathways and motor control.

This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities, making it a candidate for treating mood disorders and neurodegenerative diseases .

Research indicates that piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride exhibits significant biological activity:

  • Antidepressant Effects: Potentially beneficial in mood disorders.
  • Anxiolytic Properties: May help alleviate anxiety symptoms.

Comparative Biological Activity Table:

Compound NameMechanism of ActionKey Biological ActivitiesReference
This compoundSerotonin & Dopamine receptor modulationAntidepressant effects, anxiolytic properties
1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochlorideSimilar receptor interactionsPotential treatment for anxiety & depression

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced biological activities.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on rodent models of depression. Results indicated that the compound significantly reduced depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. The findings revealed that it effectively modulated enzyme activity, further supporting its role in neurological therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substitution patterns, functional groups, and pharmacological profiles. Below is a comparative analysis based on molecular properties and applications:

Structural Analogs and Positional Isomers

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride (Target) 1185311-56-1 C₁₈H₂₅ClN₂O₂ 338.87 Ortho-substituted phenyl ring with piperidin-3-ylmethoxy group Pharmaceutical intermediate; used in combinatorial chemistry libraries .
Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride 1306739-61-6 C₁₈H₂₇ClN₂O₂ 338.87 Para-substituted phenyl ring; identical functional groups Positional isomer with potential differences in receptor binding kinetics .
Raloxifene Hydrochloride 84449-81-0 C₂₈H₂₇ClNO₄S 509.09 Benzothiophene core, dual hydroxyl groups, piperidinyl ethoxy group FDA-approved SERM for osteoporosis and breast cancer prevention .
1-(2-(Piperidin-3-yloxy)phenyl)ethanone hydrochloride 1220036-55-4 C₁₃H₁₈ClNO₂ 255.74 Acetyl group instead of methanone; shorter piperidinyl chain Intermediate in antihistamine or CNS drug synthesis .
Raloxifene N-Oxide (Impurity 1) 195454-31-0 C₂₈H₂₇ClN₂O₅S 546.05 Oxidized piperidine ring (N-oxide) Degradation product of Raloxifene; monitored for API purity .

Key Differences in Pharmacological Relevance

Raloxifene Hydrochloride :

  • Contains a benzothiophene core and hydroxyl groups, enabling dual agonism/antagonism at estrogen receptors.
  • Clinically validated for bone density preservation (2–3% BMD increase) and breast cancer risk reduction .
  • In contrast, the target compound lacks these moieties, suggesting divergent biological targets.

Degradation Products :

  • Impurities like Raloxifene N-Oxide highlight the importance of stability testing. The target compound’s piperidine rings may similarly oxidize under stress conditions, necessitating rigorous impurity profiling .

Physicochemical Properties

Property Target Compound Raloxifene Hydrochloride 1-(2-(Piperidin-3-yloxy)phenyl)ethanone hydrochloride
Solubility High (due to HCl salt) Moderate (pH-dependent) Moderate
LogP ~2.5 (estimated) 5.3 ~1.8
Hydrogen Bond Donors 1 3 1
Synthetic Complexity Intermediate (two piperidine syntheses) High (benzothiophene synthesis) Low

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key steps:

Detailed Preparation Steps

Synthesis of 2-(piperidin-3-ylmethoxy)phenyl Ketone Intermediate

  • Starting Materials: 3-piperidinylmethanol and 2-bromoacetophenone or related halogenated phenyl ketones.
  • Reaction Conditions: Under basic conditions (e.g., potassium carbonate or sodium hydride), the nucleophilic oxygen of 3-piperidinylmethanol attacks the electrophilic carbon of the halogenated phenyl ketone, forming the ether bond.
  • Alternative Method: Mitsunobu reaction using tert-butyloxycarbonyl (Boc)-protected 4-hydroxymethylpiperidine and hydroxy-substituted phenyl ketones has been employed to achieve high regioselectivity and yield.

This step is crucial for constructing the piperidin-3-ylmethoxy linkage to the phenyl ring and is often optimized for temperature (0°C to room temperature) and solvent (THF, DMF) to maximize yield (typically 60-85%) and purity.

Formation of the Piperidin-1-yl Ketone Moiety

  • Weinreb Amide Approach: Activation of an aryl iodide or bromide by iodine-magnesium exchange followed by reaction with N-methoxy-N-methylbenzamide (Weinreb amide) allows selective ketone formation on the aromatic ring.
  • Acylation: Friedel-Crafts acylation or related methods can also introduce the ketone functionality on the phenyl ring.

This step ensures the ketone group is correctly positioned at the 1-position of the phenyl ring, enabling subsequent functionalization.

Deprotection and Salt Formation

  • Deprotection: If Boc-protected intermediates are used, acidic conditions (e.g., 4 M HCl in dioxane or methanol) remove the Boc group to liberate the free amine.
  • Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free amine to the hydrochloride salt, enhancing compound stability and solubility.

This final step yields Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride as a crystalline solid, often purified by recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ether formation 3-piperidinylmethanol + 2-bromoacetophenone, base, DMF or THF, 0°C to RT 60-85 Monitored by TLC; solvent removal under vacuum
Ketone formation Iodine-magnesium exchange + Weinreb amide, THF, RT ~80 Selective ketone synthesis; requires inert atmosphere
Boc deprotection 4 M HCl in dioxane or MeOH, RT Quantitative Efficient removal of protecting group
Hydrochloride salt formation HCl treatment, methanol or dioxane, RT Quantitative Produces stable hydrochloride salt

Analytical and Spectral Data Supporting Preparation

  • Melting Points (MP): Intermediate compounds typically show melting points in the range 85-140°C, while the final hydrochloride salt exhibits higher melting points, indicative of purity and crystallinity.
  • Mass Spectrometry (MS): Molecular ion peaks corresponding to expected molecular weights confirm the formation of intermediates and final product.
  • Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) stretching vibrations around 1650-1700 cm^-1 and ether (C–O–C) stretches confirm functional group presence.
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra validate the substitution pattern on the phenyl ring and the piperidine moieties.

Literature Examples and Research Findings

  • A study by Sriramudu et al. demonstrated synthesis of related piperidinylmethoxy aryl ketones through nucleophilic substitution and coupling reactions, achieving yields up to 85% with clean spectral profiles.
  • Debnath et al. reported a five-step synthesis involving iodine-magnesium exchange and Mitsunobu coupling for piperidine derivatives structurally similar to the target compound, emphasizing the utility of Boc protection and deprotection strategies for amine handling.
  • The hydrochloride salt formation step is standard in medicinal chemistry to improve compound handling and bioavailability, as noted in several synthetic protocols.

Summary Table of Key Preparation Methods

Methodology Key Reagents Advantages Limitations
Nucleophilic substitution 3-piperidinylmethanol, 2-bromoacetophenone, base Straightforward, good yields Requires careful control of base and temperature
Mitsunobu reaction Boc-protected piperidine, phenol, DEAD, PPh3 High regioselectivity, mild conditions Use of toxic reagents (DEAD)
Weinreb amide ketone synthesis Aryl iodide, isopropylmagnesium chloride, Weinreb amide Selective ketone formation Requires inert atmosphere
Boc deprotection + HCl salt formation 4 M HCl in dioxane or MeOH Efficient amine liberation and salt formation Acid-sensitive groups need protection

Q & A

Q. How can the synthesis of Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters and purification steps. Key steps include:

  • Coupling Reactions : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxylic acid intermediates, as demonstrated in similar piperidine derivatives .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with amine intermediates .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/methanol gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to confirm connectivity of the piperidine rings and methanone group. Assign peaks using 2D techniques (COSY, HSQC) .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal refinement. Define ring puckering using Cremer-Pople parameters to quantify deviations from planarity in piperidine moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-TOF (expected [M+H]⁺: ~385.2 Da) .

Q. What safety precautions are necessary for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl gas release .

Advanced Research Questions

Q. How can conformational flexibility in the piperidine rings be analyzed experimentally and computationally?

Methodological Answer:

  • X-ray Analysis : Apply Cremer-Pople puckering coordinates (amplitude q and phase angle θ) to quantify non-planarity. Compare with reference values for similar piperidine derivatives (e.g., q = 0.4–0.6 Å for chair conformers) .
  • Molecular Dynamics (MD) : Simulate ring dynamics in explicit solvent (e.g., water) using AMBER or GROMACS. Monitor torsional angles (N-C-C-N) over 100 ns trajectories to identify dominant conformers .

Q. How to design experiments to study interactions with G protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Target Selection : Prioritize serotonin (5-HT) or dopamine receptors based on structural analogs (e.g., F13640, a piperidine-based 5-HT1A agonist) .
  • Binding Assays : Perform radioligand displacement studies (³H-8-OH-DPAT for 5-HT1A) using HEK293 cells expressing recombinant receptors. Calculate IC50 and Ki values .
  • Functional Assays : Measure cAMP accumulation (BRET-based) to assess agonist/antagonist activity .

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (acetonitrile/0.1% TFA in water). Detect impurities at 254 nm. Compare retention times with USP reference standards (e.g., paroxetine-related compounds) .
  • Mass Spectrometry : Identify impurities via LC-ESI-MS/MS. Target m/z deviations >5 ppm from the parent compound .

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (expected ~2.8), blood-brain barrier permeability (CNS MPO score), and CYP450 inhibition .
  • Docking Studies : Perform AutoDock Vina simulations against homology models of target receptors. Validate poses with MM-GBSA binding energy calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride
Reactant of Route 2
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

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